molecular formula C3H6F2O B6160360 2,3-difluoropropan-1-ol CAS No. 34070-90-1

2,3-difluoropropan-1-ol

Cat. No.: B6160360
CAS No.: 34070-90-1
M. Wt: 96.08 g/mol
InChI Key: DSUJAEUBQCDOIH-UHFFFAOYSA-N
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Description

2,3-Difluoropropan-1-ol is a colorless and flammable liquid with the molecular formula C3H6F2O. It is slightly soluble in water and highly soluble in organic solvents such as ethanol, ether, and chloroform. This compound is an important intermediate in the synthesis of various chemicals, pharmaceuticals, and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Difluoropropan-1-ol can be synthesized through the reaction of epichlorohydrin with hydrogen fluoride and potassium fluoride in diethylene glycol at elevated temperatures (160-170°C). The crude product is then purified by distillation under reduced pressure .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the same reaction conditions as mentioned above but on a larger scale. The use of continuous flow reactors and advanced distillation techniques ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3-Difluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form difluoroacetone.

    Reduction: It can be reduced to form difluoropropane.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include sodium azide and potassium cyanide.

Major Products Formed:

    Oxidation: Difluoroacetone.

    Reduction: Difluoropropane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Difluoropropan-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of fluorinated compounds, which are important in various chemical reactions and processes.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It is used in the synthesis of pharmaceuticals, particularly those that require fluorinated intermediates.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-difluoropropan-1-ol involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This interaction can disrupt metabolic pathways and lead to various biochemical effects .

Comparison with Similar Compounds

    1,3-Difluoro-2-propanol: This compound is similar in structure but has the fluorine atoms on different carbon atoms.

    2,2-Difluoro-1-propanol: This compound has both fluorine atoms on the same carbon atom and is used in different industrial applications.

Uniqueness: 2,3-Difluoropropan-1-ol is unique due to its specific placement of fluorine atoms, which gives it distinct chemical and physical properties. This makes it particularly useful as an intermediate in the synthesis of various specialized chemicals and pharmaceuticals.

Properties

IUPAC Name

2,3-difluoropropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2O/c4-1-3(5)2-6/h3,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSUJAEUBQCDOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CF)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313979
Record name 2,3-Difluoro-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34070-90-1
Record name 2,3-Difluoro-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34070-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-difluoropropan-1-ol
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